N-(2-fluorophenyl)-5-nitro-2-[[2-(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]amino]benzamide
Overview
Description
N-(2-fluorophenyl)-5-nitro-2-[[2-(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]amino]benzamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-5-nitro-2-[[2-(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]amino]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the nitration of a fluorophenyl compound, followed by the introduction of the pyrimidinylpiperazinyl moiety through a series of coupling reactions. The final step often includes the acetylation of the amine group to form the desired benzamide structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to increase yield and purity. Continuous flow reactors and automated synthesis platforms are often utilized to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-5-nitro-2-[[2-(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]amino]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and nucleophiles such as amines for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
N-(2-fluorophenyl)-5-nitro-2-[[2-(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]amino]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-5-nitro-2-[[2-(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]amino]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-fluorophenyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide
- N-(4-fluorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide
Uniqueness
N-(2-fluorophenyl)-5-nitro-2-[[2-(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]amino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitro group, in particular, can undergo various transformations, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
N-(2-fluorophenyl)-5-nitro-2-[[2-(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN7O4/c24-18-4-1-2-5-20(18)28-22(33)17-14-16(31(34)35)6-7-19(17)27-21(32)15-29-10-12-30(13-11-29)23-25-8-3-9-26-23/h1-9,14H,10-13,15H2,(H,27,32)(H,28,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEUDANFAKZBDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3F)C4=NC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN7O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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